molecular formula C11H19F2NO2 B2524462 Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate CAS No. 2138364-49-3

Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate

Cat. No. B2524462
CAS RN: 2138364-49-3
M. Wt: 235.275
InChI Key: IZDPVDFWEFOMOC-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Difluorocyclohexyl GABA, and it is a GABA (gamma-aminobutyric acid) derivative. GABA is an inhibitory neurotransmitter that plays a crucial role in the central nervous system. Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate is a promising compound that has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate involves the enhancement of GABA receptor activity. GABA receptors are responsible for the inhibition of neurotransmitter release in the central nervous system. This compound enhances the activity of GABA receptors, which leads to an increase in the inhibitory effects of GABA.
Biochemical and Physiological Effects:
Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate has been shown to have various biochemical and physiological effects. This compound has been shown to enhance the activity of GABA receptors, which leads to an increase in the inhibitory effects of GABA. Additionally, this compound has also been shown to have anxiolytic effects, which could potentially lead to the development of new drugs for the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate in lab experiments is its potential to enhance GABA receptor activity. This could potentially lead to the development of new drugs for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the research and development of Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate. One potential direction is the development of new drugs for the treatment of neurological disorders. This compound has shown potential in enhancing GABA receptor activity, which could lead to the development of new drugs for the treatment of epilepsy, anxiety disorders, and other neurological disorders. Another potential direction is the development of new lead compounds for the development of new drugs in the field of medicinal chemistry.
In conclusion, Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate is a promising compound that has shown potential in various scientific research applications. This compound has been shown to enhance GABA receptor activity, which could potentially lead to the development of new drugs for the treatment of various neurological disorders. Additionally, this compound has also shown potential in the field of medicinal chemistry, where it could be used as a lead compound for the development of new drugs. Further research and development in this field could lead to significant advancements in the treatment of various diseases and disorders.

Synthesis Methods

The synthesis of Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 4,4-difluorocyclohexanone, which is then converted to 4,4-difluorocyclohexylamine. The next step involves the reaction of 4,4-difluorocyclohexylamine with ethyl 3-bromo-3-oxopropanoate to yield Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate.

Scientific Research Applications

Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate has shown potential in various scientific research applications. One of the most promising applications is in the field of neuroscience. This compound has been shown to enhance GABA receptor activity, which could potentially lead to the development of new drugs for the treatment of various neurological disorders. Additionally, this compound has also shown potential in the field of medicinal chemistry, where it could be used as a lead compound for the development of new drugs.

properties

IUPAC Name

ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO2/c1-2-16-10(15)7-9(14)8-3-5-11(12,13)6-4-8/h8-9H,2-7,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDPVDFWEFOMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1CCC(CC1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate

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